6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5/c6-3-1-8-5-9-4(7)10-11(5)2-3/h1-2H,(H2,7,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLKTOGQPUAAMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC(=NN21)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124961-83-7 | |
| Record name | 6-chloro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Fundamental SAR Principles foracs.orgresearchgate.netimist.maTriazolo[1,5-a]pyrimidine Derivatives
The acs.orgresearchgate.netimist.matriazolo[1,5-a]pyrimidine ring system is a versatile heterocyclic scaffold that has been widely explored in medicinal chemistry. nih.gov It is considered a purine (B94841) isostere, meaning it has structural similarities to the purine ring found in nucleic acids, which allows it to interact with a wide range of biological targets. nih.govnih.gov The versatility of this scaffold is demonstrated by its presence in compounds developed as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents. researchgate.netresearchgate.net
The biological profile of these derivatives is profoundly influenced by the substitution pattern at the 2-, 5-, 6-, and 7-positions of the fused ring system. mdpi.com Depending on the specific arrangement of substituents, these compounds can act as tubulin polymerization inhibitors, kinase inhibitors, or modulators of other cellular pathways. researchgate.netnih.gov For instance, different substitution patterns can lead to compounds that either promote microtubule stabilization or cause microtubule disruption, highlighting the sensitivity of the biological outcome to the molecular structure. researchgate.netmdpi.com The interaction of these compounds with metal ions has also been explored, indicating their potential as building blocks for multidimensional systems with biological activity. researchgate.net
Role of the 6-Chloro Substituent in Modulating Activity
The specific influence of a chloro group at the 6-position of the acs.orgresearchgate.netimist.matriazolo[1,5-a]pyrimidine core is a critical aspect of its structure-activity relationship. While detailed studies focusing solely on the 6-chloro substituent are not extensively documented in the provided literature, the impact of halogenation on the pyrimidine (B1678525) ring can be inferred from broader studies. Halogen atoms, like chlorine, are electron-withdrawing and can significantly alter the electronic distribution of the heterocyclic ring, thereby influencing its interaction with biological targets. This can affect the molecule's binding affinity, metabolic stability, and pharmacokinetic properties. For example, studies on related derivatives have shown that substitutions on the pyrimidine portion of the scaffold are crucial for activity. In the development of microtubule-stabilizing agents, modifications on a phenyl ring attached at the C6-position demonstrated that the type and position of halogen atoms (specifically fluorine) had a dramatic impact on the desired activity profile. nih.gov
Influence of the 2-Amino Group on Biological Interactions
The 2-amino group is a key functional moiety that plays a significant role in the biological interactions of acs.orgresearchgate.netimist.matriazolo[1,5-a]pyrimidine derivatives. This group can act as a hydrogen bond donor, which is crucial for anchoring the molecule within the active site of a target protein.
Research into anticancer agents has shown that modifying this 2-amino group can profoundly impact activity. For instance, a series of 2-anilino- acs.orgresearchgate.netimist.matriazolo[1,5-a]pyrimidines were investigated as tubulin polymerization inhibitors. nih.gov The study revealed that the nature of the substituent on the aniline ring was critical for potency.
Key findings on the influence of the 2-amino group include:
Substituent Effects: The introduction of electron-withdrawing groups (like fluorine) or electron-releasing groups (like alkyl or alkoxy) onto the phenyl ring of a 2-anilino moiety modified the compound's antiproliferative activity. nih.gov
Bioisosteric Replacement: Replacing the phenyl ring of the anilino group with a bioisosteric pyrimidin-2-yl ring also altered the biological effect. nih.gov
Linker Flexibility: Increasing the flexibility of the substituent at the 2-position by introducing a linker chain was explored to see if it could enhance antiproliferative activity. nih.gov
Anti-inflammatory Activity: In studies of anti-inflammatory agents, the presence of amino groups on aryl substituents was found to be important for inhibiting the synthesis of nitric oxide (NO) and interleukin-6 (IL-6). nih.gov Specifically, amino groups in the para-position of aryl rings at the 5- and 7-positions provided the highest activity, whereas amino groups at the C-2 and C-3 positions of the aryl fragments led to a sharp decrease in inhibitory activity. nih.gov
Impact of Peripheral Substitutions on Activity Profiles
Beyond the specific 6-chloro and 2-amino groups, substitutions at other positions of the acs.orgresearchgate.netimist.matriazolo[1,5-a]pyrimidine core are determinantal for the resulting biological activity.
The size (steric effects) and electronic properties of substituents have a significant impact on the activity of acs.orgresearchgate.netimist.matriazolo[1,5-a]pyrimidine derivatives.
Electronic Effects: As observed with 2-anilino derivatives, introducing electron-withdrawing or electron-donating groups can tune the electronic nature of the molecule, affecting its binding capabilities. nih.gov For microtubule-targeting agents, the presence and position of fluorine atoms on a C6-phenyl ring were critical; a 2,6-difluoro substitution pattern was found to be the most active among di-fluorinated analogues. nih.gov
Steric Effects: The bulkiness of substituents can influence how a molecule fits into a binding pocket. For example, in a series of tubulin inhibitors, a relatively bulky bicyclic amine substituent was compared to less bulky groups, demonstrating that steric hindrance plays a role in activity. mdpi.com The replacement of an alkoxide side-chain with a smaller fluorine atom had a significant positive impact on the microtubule-stabilizing properties of certain compounds. nih.gov
Different biological targets have distinct structural requirements for optimal inhibition by acs.orgresearchgate.netimist.matriazolo[1,5-a]pyrimidine derivatives.
Table 1: SAR Findings for acs.orgresearchgate.netimist.maTriazolo[1,5-a]pyrimidine Derivatives
| Position | Required Substituent/Feature | Target/Activity | Reference |
| C2 | Substituted anilino groups (e.g., p-toluidino) | Tubulin Polymerization Inhibition | researchgate.net |
| C5 | (1S)-2,2,2-trifluoro-1-methylethylamino or 2,2,2-trifluoroethylamino group | Anticancer Activity (Tubulin Inhibition) | acs.orgresearchgate.net |
| C6 | Phenyl ring with ortho-fluoro atoms | Anticancer Activity (Tubulin Inhibition) | acs.orgresearchgate.net |
| C7 | 3',4',5'-trimethoxyphenyl ring | Tubulin Polymerization Inhibition | mdpi.comnih.gov |
| C7 | Amine fragment | Microtubule Stabilization | nih.gov |
| Peripheral Aryl Rings | Amino groups in the para-position | Anti-inflammatory (NO and IL-6 Inhibition) | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity. Several QSAR models have been developed for acs.orgresearchgate.netimist.matriazolo[1,5-a]pyrimidine derivatives to guide the design of more potent molecules.
A 2D-QSAR study was conducted on a series of 31 acs.orgresearchgate.netimist.matriazolo[1,5-a]pyrimidine derivatives with anticancer activity via tubulin inhibition. imist.ma The study used principal component analysis (PCA) to select relevant molecular descriptors and multiple linear regression (MLR) to build the model. The resulting model showed good reliability and predictive ability, with a cross-validation coefficient (Q²) of 0.7. imist.ma
Another study modeled the QSAR of 125 analogues of 1,2,4-triazolo[1,5-a]pyrimidin-7-amine for the inhibition of Plasmodium falciparum, the parasite responsible for malaria. mdpi.com Using machine learning algorithms, the study identified five significant molecular descriptors that correlate with the inhibitory activity (pIC50). The regression equation was determined as:
pIC50 = 5.90 − 0.71npr1 − 1.52pmi3 + 0.88slogP − 0.57vsurf-CW2 + 1.11vsurf-W2 mdpi.com
This model highlighted the importance of descriptors related to molecular shape, lipophilicity (slogP), and surface area (vsurf). mdpi.com Machine learning models, particularly k-Nearest Neighbors (kNN), Support Vector Regressor (SVR), and Random Forest Regressor (RFR), demonstrated strong robustness and reliability in predicting the antimalarial activity of these compounds. mdpi.com
Mechanistic Investigations of Biological Activity
Target Identification and Validation in Preclinical Models
The nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine (TP) scaffold is a versatile heterocyclic structure that has been the subject of extensive investigation in drug design. nih.govescholarship.org Its structural similarity to natural purines allows it to serve as a purine (B94841) surrogate, interacting with a variety of biological targets. nih.govnih.gov Preclinical studies have identified and validated several key protein targets for derivatives of this scaffold, demonstrating its potential in various disease models.
Notably, TP derivatives have been developed as microtubule-stabilizing agents for potential use in neurodegenerative diseases. acs.org In the field of infectious diseases, a significant target is the Dihydroorotate (B8406146) Dehydrogenase (DHODH) enzyme of the malaria parasite, Plasmodium falciparum. nih.govnih.govacs.org The reliance of the parasite on de novo pyrimidine (B1678525) synthesis, in contrast to human cells which can utilize salvage pathways, makes its DHODH enzyme an attractive and specific target. nih.gov Inhibitors based on the triazolopyrimidine core have shown potent and selective activity against P. falciparum in both enzymatic and whole-cell assays. nih.govmesamalaria.org
Furthermore, the TP scaffold has been explored for its ability to inhibit various kinases involved in cancer and inflammatory diseases, such as Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govnih.govnih.gov The metal-chelating properties of the TP ring have also been leveraged in the design of candidate treatments for cancer and parasitic diseases. nih.gov
Enzyme Inhibition Studies
Derivatives of the nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold have been identified as inhibitors of phosphodiesterase 2 (PDE2). google.com PDE enzymes are crucial regulators of intracellular signaling pathways mediated by cyclic nucleotides like cAMP and cGMP. nih.govtargetmol.com Specifically, PDE2A is responsible for the degradation of both cAMP and cGMP. google.com Inhibition of PDE2 leads to an increase in the levels of these second messengers, which can modulate various physiological processes, including those involved in synaptic plasticity. google.com Consequently, novel nih.govnih.govnih.govtriazolo[1,5-a]pyrimidin-yl derivatives are being investigated for the treatment of neurological and psychiatric disorders where PDE2 is implicated. google.com
A significant area of research for triazolopyrimidine compounds is their potent and selective inhibition of Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH). nih.govmesamalaria.org This mitochondrial enzyme is essential for the parasite's de novo pyrimidine biosynthesis, a pathway vital for its survival. nih.gov High-throughput screening identified (5-methyl- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidin-7-yl)-naphthalen-2-yl-amine (DSM1) as a powerful inhibitor of PfDHODH, with high selectivity over the human enzyme. nih.govnih.gov
Structure-activity relationship (SAR) studies have led to the development of numerous analogs with improved properties. For instance, DSM265, a triazolopyrimidine-based inhibitor, has progressed to clinical trials. acs.org Research continues to explore modifications to the scaffold, such as replacing aniline moieties with substituted 1,2,3,4-tetrahydro-2-naphthyl or 2-indanyl amines, to enhance potency against P. falciparum and increase selectivity over mammalian DHODH enzymes. acs.org
Table 1: Inhibition of P. falciparum DHODH by Triazolopyrimidine Derivatives
Derivatives based on the closely related nih.govnih.govnih.govtriazolo[1,5-a]pyridine scaffold have been developed as potent and selective inhibitors of Janus kinase 2 (JAK2). nih.govnih.gov The JAK family of non-receptor tyrosine kinases (including JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling and are implicated in the progression of many cancers and inflammatory diseases. nih.govresearchgate.net A program aimed at optimizing selective JAK2 inhibitors led to the discovery of CEP-33779, a compound based on the 1,2,4-triazolo[1,5-a]pyridine scaffold. nih.gov Selective inhibition of JAK1 is also a therapeutic goal, as it is a primary driver of STAT3 phosphorylation, which is associated with resistance to other cancer therapies. researchgate.net
Retinoic acid receptor-related orphan nuclear receptor γt (RORγt) is a key transcription factor involved in the pathogenesis of autoimmune diseases like psoriasis. nih.govnih.gov It regulates the expression of pro-inflammatory cytokines such as IL-17A. nih.govnih.govnih.govnih.govTriazolo[1,5-a]pyridine derivatives have been designed and synthesized as potent RORγt inverse agonists. nih.govnih.gov Structure-activity relationship studies on these compounds led to the identification of potent inhibitors that demonstrated robust, dose-dependent inhibition of IL-17A production in both in vitro human whole-blood assays and in vivo mouse models. nih.govnih.gov
The inhibition of receptor tyrosine kinases such as EGFR and VEGFR2 is a cornerstone of modern cancer therapy. nih.govdrugbank.com EGFR is often overexpressed or mutated in various epithelial cancers, and its activation promotes tumor growth. nih.govnih.gov VEGFR2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govresearchgate.net
While direct inhibition of EGFR and VEGFR2 by 6-Chloro- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidin-2-amine is not extensively detailed, related heterocyclic systems have shown significant activity. For example, various pyrimidine derivatives have been investigated as EGFR inhibitors. nih.gov Similarly, new derivatives of bis( nih.govnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline have been synthesized and evaluated as potent VEGFR-2 inhibitors, demonstrating cytotoxic and anti-angiogenic potential. nih.gov These findings suggest that the broader triazolopyrimidine scaffold can be a valuable template for designing inhibitors that target these critical cancer-related kinases.
Table 2: List of Compounds Mentioned
Tubulin Polymerization Modulation
A significant area of research for nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives has been their role as antitubulin agents. These compounds interfere with the dynamics of microtubule assembly, a critical process for cell division, motility, and intracellular transport.
Derivatives of the nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold have been designed as novel tubulin polymerization inhibitors. For instance, a series of 2-(substituted amino)- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines were synthesized and evaluated for their antiproliferative activities. One analog, 4k , which features a 3-hydroxy-4-methoxyphenylamino group, demonstrated potent antiproliferative activity against several cancer cell lines, including HeLa, HCT116, A549, and T47D, with IC50 values of 0.31, 1.28, 3.99, and 10.32 μM, respectively nih.gov. Further mechanistic studies revealed that this compound induced G2/M cell cycle arrest and apoptosis in HeLa cells and exhibited significant tubulin polymerization inhibitory activity with an IC50 value of 4.9 μM, comparable to the known tubulin inhibitor CA-4 (IC50 = 4.2 μM) nih.gov.
Another study focused on 2-anilino triazolopyrimidines as tubulin polymerization inhibitors. The derivative 3d , bearing a p-toluidino substituent, was identified as a potent inhibitor of tubulin polymerization with an IC50 of 0.45 µM mdpi.com. This compound strongly inhibited the binding of colchicine to tubulin, suggesting it acts at the colchicine-binding site mdpi.comnih.gov. In vitro, compound 3d arrested cells in the G2/M phase of the cell cycle and induced apoptosis mdpi.com. Molecular docking studies have further supported the binding of these analogs to the colchicine-binding site of tubulin mdpi.comnih.gov.
RNA-dependent RNA Polymerase (RdRP) PA-PB1 Interface Disruption
The influenza virus RNA-dependent RNA polymerase (RdRP) is a crucial enzyme for viral replication and a key target for antiviral drug development. The RdRP is a heterotrimer composed of PA, PB1, and PB2 subunits. The interaction between the PA and PB1 subunits is essential for the polymerase's function.
Researchers have developed nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine-2-carboxamide-based compounds that act as disruptors of the PA-PB1 interface. By merging cycloheptathiophene-3-carboxamide and 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide scaffolds, a series of hybrid compounds were designed and synthesized nih.govnih.gov. These compounds were shown to inhibit the PA-PB1 interaction and viral replication in the micromolar range at non-toxic concentrations nih.govnih.gov. Molecular docking studies have helped to rationalize the binding mode of these compounds within the C-terminal domain of the PA subunit (PAc) nih.gov.
Receptor Binding and Modulation
Derivatives of the nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold have been investigated for their ability to bind to and modulate the activity of various receptors and ion channels.
Adenosine (B11128) Receptor Ligand Design
The nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine nucleus is considered a promising scaffold for the development of adenosine receptor antagonists nih.gov. Adenosine receptors are G protein-coupled receptors that play important roles in various physiological processes.
Studies have explored the synthesis of nih.govnih.govnih.govtriazolo[1,5-a]pyrazines, which are isomeric with the nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine core of known A2A antagonists, as potent and selective antagonists of the adenosine A2A receptor nih.gov. Modifications at various positions of the triazolopyrimidine ring have been shown to influence affinity and selectivity for different adenosine receptor subtypes. For example, modifications at the 8-position of nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine derivatives have been investigated to achieve selectivity towards the A3 adenosine receptor subtype nih.gov. Docking studies have suggested that these compounds adopt a binding mode similar to the inverse agonist ZM-241,385 within the adenosine receptors nih.govmdpi.com.
Modulation of Ion Channels (e.g., Voltage-Gated Ion Channels, KCa2 Channels)
The modulation of ion channel activity is another area where pyrimidine-based compounds have shown potential. Voltage-gated ion channels are crucial for the generation and propagation of electrical signals in excitable cells mdpi.com.
While specific studies on 6-Chloro- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidin-2-amine are limited in this context, related pyrimidine-2,4,6-trione derivatives have been identified as modulators of voltage-gated L-type Ca2+ channels researchgate.netnih.govnih.gov. These compounds were found to increase inward Ca2+ currents through Cav1.3 and Cav1.2 channels by slowing activation and inactivation and enhancing tail currents researchgate.netnih.govnih.gov.
Furthermore, analogs of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine have been developed as positive modulators of KCa2 (small-conductance calcium-activated potassium) channels. These channels are involved in regulating neuronal excitability. Structure-activity relationship studies have identified compounds that can potentiate the activity of KCa2.2a channels while maintaining subtype selectivity escholarship.org.
Cellular Pathway Modulation Studies (in vitro)
The biological effects of 6-Chloro- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidin-2-amine and its derivatives are often mediated through their influence on intracellular signaling pathways.
ERK Signaling Pathway Suppression
The extracellular signal-regulated kinase (ERK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers.
A study on nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine indole (B1671886) derivatives revealed their potential as anticancer agents through the suppression of the ERK signaling pathway nih.gov. One particular compound, H12 , exhibited significant inhibitory effects on this pathway, leading to decreased phosphorylation levels of key components including ERK1/2, c-Raf, MEK1/2, and AKT in MGC-803 gastric cancer cells nih.gov. This inhibition of the ERK pathway was associated with the induction of cell apoptosis and G2/M phase arrest, highlighting a key mechanism for the anticancer activity of this class of compounds nih.gov.
Effects on Cell Cycle Progression
While direct studies on the effects of 6-Chloro- nih.govnih.govbiomedpharmajournal.orgtriazolo[1,5-a]pyrimidin-2-amine on cell cycle progression are not extensively documented in publicly available research, studies on related nih.govnih.govbiomedpharmajournal.orgtriazolo[1,5-a]pyrimidine derivatives provide insights into the potential activity of this compound class. For instance, a novel nih.govnih.govbiomedpharmajournal.orgtriazolo[1,5-a]pyrimidine indole derivative, designated H12, has been shown to induce G2/M phase arrest in MGC-803 human gastric cancer cells. This suggests that compounds based on the nih.govnih.govbiomedpharmajournal.orgtriazolo[1,5-a]pyrimidine scaffold may have the capacity to interfere with the normal progression of the cell cycle, a hallmark of many anticancer agents. The precise impact of the 6-chloro and 2-amino substitutions on this activity for the specific compound remains to be elucidated through direct experimental investigation.
Induction of Programmed Cell Death Pathways (e.g., Mitochondrial, Death Receptor Mediated)
The induction of apoptosis, or programmed cell death, is a key mechanism for many therapeutic agents, particularly in oncology. Research into the broader class of nih.govnih.govbiomedpharmajournal.orgtriazolo[1,5-a]pyrimidines indicates a potential for these compounds to trigger apoptotic pathways. For example, the aforementioned derivative H12 has been observed to induce apoptosis in MGC-803 cells. Another study on novel N-alkyl-6-nitro-3,5-dihydro- nih.govnih.govbiomedpharmajournal.orgtriazolo[1,5-a]pyrimidin-7-amine derivatives demonstrated apoptosis induction in cancer cells, as evidenced by DAPI staining and analysis of Bax and Bcl2 mRNA levels researchgate.net. These findings suggest that the nih.govnih.govbiomedpharmajournal.orgtriazolo[1,5-a]pyrimidine scaffold can serve as a template for the design of pro-apoptotic agents. The specific pathways activated, whether mitochondrial (intrinsic) or death receptor-mediated (extrinsic), by 6-Chloro- nih.govnih.govbiomedpharmajournal.orgtriazolo[1,5-a]pyrimidin-2-amine would require targeted studies, such as analysis of caspase activation and mitochondrial membrane potential.
Overcoming Multidrug Resistance Mechanisms
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1). Notably, certain derivatives of the nih.govnih.govbiomedpharmajournal.orgtriazolo[1,5-a]pyrimidine scaffold have been identified as potent inhibitors of ABCB1, suggesting a potential role in overcoming MDR.
One such derivative, WS-898, was found to be a highly effective ABCB1 inhibitor, reversing paclitaxel (B517696) resistance in several drug-resistant cell lines with IC50 values in the low nanomolar range. biomedpharmajournal.org Mechanistic studies revealed that WS-898 inhibits the efflux function of ABCB1, leading to increased intracellular concentrations of chemotherapeutic drugs. biomedpharmajournal.org Another related compound, WS-10, a nih.govnih.govbiomedpharmajournal.orgtriazolo[1,5-a]pyrimidin-7-one derivative, also demonstrated the ability to modulate ABCB1-mediated MDR. nih.gov These findings highlight the promise of the nih.govnih.govbiomedpharmajournal.orgtriazolo[1,5-a]pyrimidine core in the development of agents that can sensitize resistant cancer cells to conventional chemotherapy.
Table 1: Activity of nih.govnih.govbiomedpharmajournal.orgtriazolo[1,5-a]pyrimidine Derivatives in Overcoming Multidrug Resistance
| Compound | Cell Line | IC50 (nM) for Paclitaxel Resistance Reversal | Reference |
| WS-898 | SW620/Ad300 | 5.0 | biomedpharmajournal.org |
| WS-898 | KB-C2 | 3.67 | biomedpharmajournal.org |
| WS-898 | HEK293/ABCB1 | 3.68 | biomedpharmajournal.org |
Bioisosteric Relationships of the Triazolopyrimidine Scaffold
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The nih.govnih.govbiomedpharmajournal.orgtriazolo[1,5-a]pyrimidine scaffold is a notable example of a versatile bioisostere.
Analogy to Purine Bases
The nih.govnih.govbiomedpharmajournal.orgtriazolo[1,5-a]pyrimidine ring system is isoelectronic with the purine heterocycle, which forms the core of essential biomolecules like adenine and guanine. nih.govsemanticscholar.org This structural and electronic similarity has led to the exploration of triazolopyrimidines as purine surrogates in various drug design programs. nih.gov By mimicking the purine structure, these compounds can potentially interact with biological targets that recognize purines, such as kinases and other ATP-binding proteins. This analogy provides a rational basis for the development of nih.govnih.govbiomedpharmajournal.orgtriazolo[1,5-a]pyrimidine-based inhibitors for a wide range of enzymes.
Mimicry of Carboxylic Acid and N-Acetylated Lysine
Beyond its resemblance to purines, the nih.govnih.govbiomedpharmajournal.orgtriazolo[1,5-a]pyrimidine scaffold has also been described as a potential bioisostere for both the carboxylic acid functional group and the N-acetyl fragment of ε-N-acetylated lysine, depending on the substitution pattern. semanticscholar.orgnih.gov The ability to mimic a carboxylic acid is significant as this group is a common pharmacophore but can present challenges in terms of pharmacokinetic properties. Similarly, the mimicry of N-acetylated lysine is relevant for targeting epigenetic reader domains, such as bromodomains, which recognize this post-translational modification. medchemexpress.cn This versatility further underscores the value of the nih.govnih.govbiomedpharmajournal.orgtriazolo[1,5-a]pyrimidine scaffold in medicinal chemistry.
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely applied in drug design to understand how a ligand, such as a derivative of the nih.govacs.orgtriazolo[1,5-a]pyrimidine scaffold, might interact with a biological target, typically a protein or enzyme.
Prediction of Binding Modes and Affinities
For various analogs within the nih.govacs.orgtriazolo[1,5-a]pyrimidine family, molecular docking studies have been instrumental in predicting their binding modes and estimating their binding affinities to therapeutic targets like kinases, tubulin, and DNA gyrase. These simulations help rationalize structure-activity relationships (SAR) by visualizing how different substituents on the core scaffold influence interactions within the target's binding site. However, specific molecular docking studies detailing the binding modes and affinities of 6-Chloro- nih.govacs.orgtriazolo[1,5-a]pyrimidin-2-amine with any particular biological target have not been reported in the reviewed literature.
Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
A critical output of molecular docking is the identification of key intermolecular interactions that stabilize the ligand-protein complex. For the nih.govacs.orgtriazolo[1,5-a]pyrimidine scaffold, the nitrogen atoms are frequent participants in hydrogen bonding with amino acid residues in protein active sites. The fused aromatic ring system can also engage in π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. While these interactions are characteristic of the parent scaffold, specific analyses of the hydrogen bonds, π-stacking, or other interactions formed by 6-Chloro- nih.govacs.orgtriazolo[1,5-a]pyrimidin-2-amine are not available.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and biomolecular complexes over time. These simulations can assess the stability of a ligand's binding pose predicted by molecular docking and analyze the conformational changes in both the ligand and the protein upon binding. Although MD simulations have been applied to complexes of other nih.govacs.orgtriazolo[1,5-a]pyrimidine derivatives to confirm the stability of their interactions with targets, no specific MD simulation studies for 6-Chloro- nih.govacs.orgtriazolo[1,5-a]pyrimidin-2-amine have been published.
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods can provide detailed information about molecular orbitals, charge distribution, and reactivity.
Electronic Structure Analysis
The electronic structure of a molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictates its reactivity and electronic properties. For the nih.govacs.orgtriazolo[1,5-a]pyrimidine scaffold, DFT calculations are often used to understand the effects of different substituents on these electronic properties. A comprehensive electronic structure analysis specifically for 6-Chloro- nih.govacs.orgtriazolo[1,5-a]pyrimidin-2-amine is not present in the available literature. The PubChem database entry for this compound provides some predicted data, but no peer-reviewed computational studies are cited.
| Predicted Property | Value |
| Molecular Formula | C5H4ClN5 |
| Monoisotopic Mass | 169.01552 Da |
| XlogP | 0.4 |
| InChIKey | GLLKTOGQPUAAMG-UHFFFAOYSA-N |
Aromaticity Index Determination
The nih.govacs.orgtriazolo[1,5-a]pyrimidine system is an aza-analog of a delocalized 10-π electron system. nih.gov However, studies based on ¹H-NMR methyl substituent effects have suggested that the parent heterocycle possesses a limited degree of aromaticity. nih.gov Specific quantum chemical calculations to determine aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA), have not been reported for 6-Chloro- nih.govacs.orgtriazolo[1,5-a]pyrimidin-2-amine. Such calculations would be necessary to quantify the aromatic character of this specific derivative.
In Silico Screening and Virtual Library Design
In silico screening and the design of virtual libraries have been employed to explore the chemical space around the acs.orgacs.orgnih.govtriazolo[1,5-a]pyrimidine core and to identify novel compounds with desired biological activities. These computational approaches allow for the rapid assessment of large numbers of virtual compounds, prioritizing those with the highest probability of being active.
One notable application of in silico screening led to the discovery of a novel class of antibacterial agents based on the 1,2,4-triazolo[1,5-a]pyrimidine scaffold. nih.gov In this study, a virtual library of approximately 1.2 million compounds was screened against a penicillin-binding protein (PBP), an essential enzyme in bacterial cell wall biosynthesis. nih.gov From the top 2500 hits, 118 compounds were selected for experimental evaluation, leading to the identification of a subset of 1,2,4-triazolo[1,5-a]pyrimidines with promising antibacterial activity against Enterococcus faecium. nih.gov
The design of virtual libraries often involves the systematic modification of a core scaffold to explore the impact of different substituents on biological activity. For instance, in the development of microtubule-stabilizing agents for neurodegenerative diseases, computational studies were used to guide the synthesis of new congeners. acs.orgnih.gov These studies helped in understanding how different substitution patterns around the acs.orgacs.orgnih.govtriazolo[1,5-a]pyrimidine core influence the interaction with tubulin, the target protein. acs.orgnih.gov
The following table summarizes key findings from in silico screening and virtual library design studies involving the acs.orgacs.orgnih.govtriazolo[1,5-a]pyrimidine scaffold.
| Target | Computational Approach | Key Findings | Reference |
| Penicillin-Binding Protein (PBP) | In silico screening of 1.2 million compounds | Identification of 1,2,4-triazolo[1,5-a]pyrimidines as a novel class of antibacterial agents against E. faecium. | nih.gov |
| Tubulin | Design and evaluation of new congeners | Elucidation of substitution patterns influencing microtubule-stabilizing activity. | acs.orgnih.gov |
| HIV-1 RNase H | Repurposing of in-house derivatives | Identification of catechol derivatives of the TZP scaffold as inhibitors of RNase H. |
Matched Molecular Pair Analyses for SAR Insights
Matched molecular pair (MMP) analysis is a powerful computational technique used to understand the effects of small, discrete structural changes on the properties of a molecule, such as its biological activity. This method has been applied to series of acs.orgacs.orgnih.govtriazolo[1,5-a]pyrimidine derivatives to provide detailed insights into their structure-activity relationships (SAR).
A study focused on microtubule-stabilizing 1,2,4-triazolo[1,5-a]pyrimidines (TPDs) as potential therapeutics for neurodegenerative diseases utilized MMP analyses to further elucidate their complex SAR. acs.orgnih.gov The researchers designed and synthesized a series of congeners and evaluated their microtubule-stabilizing activity. The MMP analyses, in conjunction with computational studies, helped to rationalize the observed activities and provided insights into the interactions of these compounds with their binding sites on tubulin. acs.orgnih.gov
The SAR for this class of compounds is often intricate, with small structural modifications leading to significant changes in activity. For example, in a series of anticancer agents with a acs.orgacs.orgnih.govtriazolo[1,5-a]pyrimidine core, a clear SAR was established. acs.orgresearchgate.netnih.gov It was found that a (1S)-2,2,2-trifluoro-1-methylethylamino group or a 2,2,2-trifluoroethylamino group at the 5-position was crucial for high potency. acs.orgresearchgate.netnih.gov Furthermore, the presence of two fluoro atoms on the ortho positions of a phenyl ring attached to the core was necessary for optimal activity. acs.orgresearchgate.netnih.gov
The table below presents key SAR insights derived from matched molecular pair analyses and other computational studies on the acs.orgacs.orgnih.govtriazolo[1,5-a]pyrimidine scaffold.
| Position of Substitution | Structural Change | Impact on Activity | Reference |
| 5-position | Introduction of (1S)-2,2,2-trifluoro-1-methylethylamino or 2,2,2-trifluoroethylamino group | Essential for high anticancer potency. | acs.orgresearchgate.netnih.gov |
| Phenyl ring (ortho positions) | Presence of two fluoro atoms | Required for optimal anticancer activity. | acs.orgresearchgate.netnih.gov |
| Phenyl ring (para position) | Oxygen linkage followed by a three-methylene unit and an alkylamino or hydroxy group | Achieved the best anticancer activity. | acs.orgresearchgate.netnih.gov |
| General Structure A vs. B | Variation of amine and alcohol substituents | Markedly different cellular phenotypes related to microtubule stabilization. | acs.orgnih.gov |
It is important to note that while these studies provide valuable insights into the SAR of the broader acs.orgacs.orgnih.govtriazolo[1,5-a]pyrimidine class, specific computational and theoretical studies focusing solely on 6-Chloro- acs.orgacs.orgnih.govtriazolo[1,5-a]pyrimidin-2-amine were not found in the reviewed literature. The findings presented here are based on studies of related analogues and provide a foundation for understanding the potential computational chemistry of the subject compound.
Preclinical Biological Applications and Target Identification Of 1 2 3 Triazolo 1,5 a Pyrimidine Derivatives
Anticancer Research Applications
Derivatives of the researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyrimidine nucleus have been a major focus of anticancer drug discovery, exhibiting potent activity against various cancer cell lines and in animal models. researchgate.netscispace.com These compounds have been investigated for their ability to inhibit cell proliferation and target key biological pathways involved in cancer progression, such as tubulin polymerization and kinase signaling. nih.govnih.govacs.org
Numerous studies have demonstrated the potent in vitro antiproliferative effects of researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyrimidine derivatives across a range of human cancer cell lines. For instance, a series of novel 7-anilino-5-methyl-2-(3-((5-(substituted-aminomethyl)furan-2-yl)methylthio)propyl) researchgate.netmdpi.comnih.govtriazol[1,5-a]-pyrimidines were synthesized and evaluated for their anti-tumor activity. mdpi.com Compound 19 from this series showed significant potency, with IC50 values of 12.3 µM against the human liver cancer cell line Bel-7402 and 6.1 µM against the human fibrosarcoma cell line HT-1080. mdpi.com Another study reported that compound 6i , a researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyrimidine derivative, effectively inhibited the MGC-803 human gastric cancer cell line with an IC50 value of 0.96 μM, while showing high selectivity over the normal gastric epithelial cell line GES-1. researchgate.netnih.gov
Further research into researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyrimidine indole (B1671886) derivatives identified compound H12 as a highly active agent against multiple cancer cell lines. nih.gov It displayed IC50 values of 9.47 µM against MGC-803 cells, 9.58 µM against HCT-116 (colon cancer), and 13.1 µM against MCF-7 (breast cancer). nih.gov Similarly, a series of compounds designed as restricted analogues of Combretastatin (B1194345) A-4 (CA-4) showed potent antitumor activity. nih.gov The most active compound, 26 , inhibited the growth of HeLa (cervical cancer) and A549 (lung cancer) cell lines with IC50 values of 0.75 µM and 1.02 µM, respectively. nih.gov This compound also demonstrated a high safety index with an IC50 of 29.94 µM against the non-tumoral HEK-293 cell line. nih.gov Other derivatives have also shown profound cytotoxic effects against liver (HepG2) and breast (MCF7) carcinoma cell lines. scispace.com
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Source |
|---|---|---|---|---|
| Compound 19 | Bel-7402 | Human Liver Cancer | 12.3 | mdpi.com |
| Compound 19 | HT-1080 | Human Fibrosarcoma | 6.1 | mdpi.com |
| Compound 6i | MGC-803 | Human Gastric Cancer | 0.96 | researchgate.netnih.gov |
| Compound H12 | MGC-803 | Human Gastric Cancer | 9.47 | nih.gov |
| Compound H12 | HCT-116 | Human Colon Cancer | 9.58 | nih.gov |
| Compound H12 | MCF-7 | Human Breast Cancer | 13.1 | nih.gov |
| Compound 26 | HeLa | Human Cervical Cancer | 0.75 | nih.gov |
| Compound 26 | A549 | Human Lung Cancer | 1.02 | nih.gov |
The anticancer potential of researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyrimidine derivatives has been validated in in vivo studies using mouse xenograft models. Compound E35 , a derivative designed as an S-phase kinase-associated protein 2 (Skp2) inhibitor, demonstrated a significant inhibitory effect on MGC-803 xenografts in mice without apparent toxicity. nih.gov Similarly, lead compounds from a series of triazolopyrimidines that act as tubulin inhibitors were shown to inhibit tumor growth in several nude mouse xenograft models with high potency and efficacy when administered orally or intravenously. acs.org Furthermore, an acute toxicity experiment indicated that compound 6i , which showed potent in vitro activity, also exhibited good safety in vivo. researchgate.netnih.gov
Antimalarial Activity
The researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyrimidine scaffold has been identified as a promising starting point for the development of novel antimalarial agents. researchgate.net A significant breakthrough in this area was the identification of a triazolopyrimidine-based inhibitor of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a key enzyme in the parasite's pyrimidine (B1678525) biosynthesis pathway. nih.gov This inhibitor was found to be potent, with a KI of 15 nM, and highly selective for the parasite enzyme over the human equivalent. nih.gov
Further optimization of this scaffold led to the development of derivatives like DSM-265 and DSM-421 . nih.gov DSM-421, in particular, showed excellent in vivo anti-parasitic activity against both P. falciparum and P. vivax in a mouse model of malaria. nih.gov In other research, a library of amine-substituted 1,2,4-triazolo[4,3-a]pyrazines was screened against the P. falciparum 3D7 strain. beilstein-journals.orgnih.govbeilstein-journals.org Tertiary alkylamine products from this series displayed antimalarial activity with IC50 values ranging from 9.90 to 23.30 µM. beilstein-journals.orgnih.gov
Antimicrobial Activity
Derivatives of researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyrimidine have demonstrated broad-spectrum antimicrobial activity, positioning them as potential candidates for new antibacterial and antifungal drugs. researchgate.netepa.govnih.gov
The emergence of multidrug-resistant (MDR) bacterial strains has created an urgent need for new antibiotics. nih.govsemanticscholar.org Several series of researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyrimidine derivatives have shown promising activity against these challenging pathogens. nih.govsemanticscholar.orgrsc.orgresearchgate.net A study on new researchgate.netmdpi.comnih.gov-triazole derivatives bearing an amino acid moiety found that the synthesized compounds exhibited substantial antibacterial activity against standard bacteria and MDR clinical isolates, including K. pneumoniae and methicillin-resistant S. aureus (MRSA). semanticscholar.orgrsc.orgresearchgate.net The tested compounds showed significantly better MIC values against these MDR strains compared to reference drugs like cephalothin (B1668815) and chloramphenicol. semanticscholar.orgrsc.org
Another class of 1,2,4-triazolo[1,5-a]pyrimidines was found to have good narrow-spectrum antibacterial activity against Enterococcus faecium, one of the ESKAPE pathogens known for broad resistance to existing antibiotics. nih.gov Research has also identified derivatives effective against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, with some compounds showing bactericidal activity superior to the reference drug ciprofloxacin. nih.gov For example, compound 9o exhibited inhibition zone (IZ) values of 43-45 mm against Gram-positive strains and 42-43 mm against Gram-negative strains, surpassing ciprofloxacin. nih.gov These compounds are believed to act as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR). nih.govacs.org
| Compound Series/Name | Bacterial Strain | Activity Metric | Result | Source |
|---|---|---|---|---|
| Compound 9o | B. subtilis | Inhibition Zone (IZ) | 43 mm | nih.gov |
| Compound 9o | S. aureus | Inhibition Zone (IZ) | 45 mm | nih.gov |
| Compound 9o | E. coli | Inhibition Zone (IZ) | 43 mm | nih.gov |
| Compound 9o | P. aeruginosa | Inhibition Zone (IZ) | 42 mm | nih.gov |
| Compounds 3c, 9d | MRSA | Activity | Remarkable | semanticscholar.orgrsc.org |
| Compound 8a | MDR K. pneumoniae | Activity | Increased | semanticscholar.orgrsc.org |
| Derivatives 9d, 9n, 9o, 9p | Gram-positive/negative | MIC | 16 - 102 µM | nih.gov |
In addition to antibacterial effects, researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyrimidine derivatives have been evaluated for their antifungal properties. nih.gov A series of these compounds were tested against fungal strains, including Aspergillus flavus and Candida albicans, showing significant activity. nih.gov The MIC values for some derivatives against the tested fungal species ranged from 15.50 to 26.30 µM. nih.govacs.org
Other research has focused on the development of these compounds as agricultural fungicides. researchgate.netresearchgate.net A series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives bearing 1,3,4-oxadiazole (B1194373) moieties were evaluated for their activity against Rhizoctonia solani. researchgate.net Compound 8r was identified as the most potent, with an EC50 value of 6.57 µg/mL. researchgate.netresearchgate.net Another study found that compound 19 showed potent antifungal activities against various plant pathogens, including G. sanbinetti, C. beticola, P. piricola, and R. solani. researchgate.net Most of the tested compounds in several studies showed results comparable to the reference antifungal drug fluconazole. nih.gov
Antiviral Applications (e.g., Influenza A virus)
Derivatives of the cardiff.ac.ukekb.egnih.govtriazolo[1,5-a]pyrimidine scaffold have been identified as promising antiviral agents, particularly against the influenza A virus (IAV). nih.govnih.gov Research has focused on their ability to disrupt the viral RNA-dependent RNA polymerase (RdRP) by inhibiting the protein-protein interaction between the PA and PB1 subunits. cardiff.ac.ukunipd.it This interference is a key mechanism for halting viral replication.
A hit-to-lead optimization program starting from a dihydrotriazolopyrimidine derivative, which initially showed weak inhibitory activity, led to the discovery of more potent inhibitors. cardiff.ac.uk Structural modifications, particularly at the C-2, C-5, and C-7 positions of the triazolopyrimidine core, have been shown to significantly influence the binding mode and antiviral efficacy. cardiff.ac.uk For instance, merging the triazolopyrimidine core with a cycloheptathiophene-3-carboxamide moiety resulted in hybrid molecules with enhanced anti-PA-PB1 and anti-influenza activity. unipd.it One such derivative demonstrated a potent ability to inhibit viral growth with an EC₅₀ of 26 μM. nih.gov Further studies identified a derivative, compound 22 in a specific series, that exhibited both anti-PA-PB1 activity with an IC₅₀ of 19.5 μM and anti-IAV activity with an EC₅₀ of 16 μM in non-toxic concentrations. nih.gov
| Compound Class | Target | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Cycloheptathienooxazinone Derivative (18) | Influenza A Viral Growth | EC₅₀ | 26 μM | nih.gov |
| Thienopyridine Derivative (12) | PA-PB1 Interaction | IC₅₀ | 3.3 μM | nih.gov |
| Triazolopyrimidine Derivative (22) | PA-PB1 Interaction | IC₅₀ | 19.5 μM | nih.gov |
| Triazolopyrimidine Derivative (22) | Influenza A Virus (IAV) | EC₅₀ | 16 μM | nih.gov |
Central Nervous System (CNS) Activity
The cardiff.ac.ukekb.egnih.govtriazolo[1,5-a]pyrimidine scaffold has been explored for its potential to modulate the central nervous system (CNS), leading to the development of agents with various CNS-related activities. ekb.eg
Anticonvulsant Properties
Epilepsy is a common neurological disorder, and the search for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is ongoing. bohrium.comnih.gov Derivatives of cardiff.ac.ukekb.egnih.govtriazolo[1,5-a]pyrimidine have emerged as a promising class of compounds with significant anticonvulsant potential. bohrium.comfrontiersin.org The design of these compounds often draws inspiration from the structure of benzodiazepines, aiming to interact with GABA receptors. frontiersin.orgfrontiersin.org
In preclinical studies using animal models, these derivatives have demonstrated protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). frontiersin.orgnih.gov For example, a series of 7-substituted- cardiff.ac.ukekb.egnih.govtriazolo[1,5-α]pyrimidine derivatives were synthesized and evaluated, with several compounds showing good anticonvulsant activity. bohrium.com One particularly potent compound, designated 6d, exhibited a median effective dose (ED₅₀) of 15.8 mg/kg in the MES test and 14.1 mg/kg in the PTZ test. frontiersin.orgnih.gov This compound's protective index was found to be significantly higher than that of established AEDs like valproate and carbamazepine. nih.gov Another study on 7-substituted-5-phenyl- cardiff.ac.ukekb.egnih.govtriazolo[1,5-a]pyrimidines identified a derivative, compound 3f, with an ED₅₀ of 84.9 mg/kg in the MES test, which was more potent than valproate. nih.gov The mechanism of action for some of these compounds is believed to involve the benzodiazepine (B76468) (BZD) receptor site on GABA-A receptors. frontiersin.org
| Compound | Seizure Model | Activity Metric | Value (mg/kg) | Reference |
|---|---|---|---|---|
| Compound 6d | Maximal Electroshock (MES) | ED₅₀ | 15.8 | frontiersin.orgnih.gov |
| Compound 6d | Pentylenetetrazole (PTZ) | ED₅₀ | 14.1 | frontiersin.orgnih.gov |
| Compound 3f | Maximal Electroshock (MES) | ED₅₀ | 84.9 | nih.gov |
| Carbamazepine (Control) | Yohimbine-induced clonic seizures | ED₅₀ | 28 | nih.gov |
| Valproate (Control) | Maximal Electroshock (MES) | ED₅₀ | 272 | nih.gov |
Applications in Agrochemical Research
The triazolopyrimidine ring is a key structural feature in many compounds developed for agrochemical applications. nih.gov These derivatives have been investigated for their potential as herbicides and fungicides. nih.govepa.gov
Herbicidal Properties
Certain cardiff.ac.ukekb.egnih.govtriazolo[1,5-a]pyrimidine derivatives have been developed as herbicides. researchgate.net A significant area of research has been the development of compounds that inhibit acetohydroxyacid synthase (AHAS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants. acs.org The increasing incidence of weed resistance to existing AHAS-inhibiting herbicides has driven the search for new chemical entities. Novel 2-aroxyl-1,2,4-triazolopyrimidine derivatives have been synthesized and shown to effectively inhibit both wild-type and resistant mutant forms of AHAS, presenting a new lead for combating weed resistance. acs.org
Fungicidal Efficacy
The cardiff.ac.ukekb.egnih.govtriazolo[1,5-a]pyrimidine scaffold is also found in compounds with fungicidal properties. researchgate.net Research has demonstrated the efficacy of these derivatives against various plant pathogens. For example, certain compounds have shown significant activity against Rhizoctonia solani, a soil-borne fungus that causes diseases in a wide range of plants. researchgate.net Some newly synthesized derivatives displayed higher in vitro antifungal activity against Rhizoctonia solani than the commercial fungicide carbendazim. researchgate.net
Lead Optimization Strategies in Drug Discovery Research
Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a promising lead compound to produce a clinical candidate. For cardiff.ac.ukekb.egnih.govtriazolo[1,5-a]pyrimidine derivatives, this process involves systematic structural modifications to improve potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov
Structure-guided design, utilizing X-ray crystallography of the target protein, has been a powerful tool in the lead optimization of this scaffold. For instance, in the development of antimalarial agents targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), the X-ray structure of the enzyme was used to guide modifications of the triazolopyrimidine ring. nih.govnih.gov This approach allowed for the exploration of a channel between the C2 position of the triazolopyrimidine ring and the FMN cofactor, leading to the identification of more potent inhibitors. nih.govacs.org
The synthetic strategy for creating libraries of these derivatives often involves the creation of key intermediates, such as chloro triazolopyrimidines, which can then be reacted with various amines, alcohols, or thiols to generate a diverse set of final compounds. acs.orgacs.org This allows for a thorough investigation of the structure-activity relationships (SAR). For example, in an anticancer drug discovery program, it was established that specific substitutions at the 5-position of the triazolopyrimidine core and on an adjacent phenyl ring were crucial for optimal activity. acs.org These optimization efforts have led to the identification of candidates with excellent oral bioavailability, long half-lives, and in vivo efficacy in animal models. nih.gov
Advanced Characterization Techniques for Structural Elucidation and Purity Assessment
Spectroscopic Methods for Structure Confirmation
Spectroscopic techniques are indispensable for providing detailed information about the molecular framework and functional groups present in a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N HMBC)
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.
¹H NMR: The proton NMR spectrum of 6-Chloro- scbt.comuni.lunih.govtriazolo[1,5-a]pyrimidin-2-amine would be expected to show distinct signals for the protons on the pyrimidine (B1678525) ring and the amine group. The chemical shifts and coupling constants of the pyrimidine protons would confirm their relative positions. The protons of the amino group would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the 6-Chloro- scbt.comuni.lunih.govtriazolo[1,5-a]pyrimidin-2-amine structure would resonate at a characteristic chemical shift, confirming the presence of the fused triazolopyrimidine ring system and the positions of the chloro and amine substituents.
¹⁵N HMBC (Heteronuclear Multiple Bond Correlation): This two-dimensional NMR technique would be invaluable in confirming the nitrogen-containing heterocyclic core. Correlations between protons and nitrogen atoms would definitively establish the connectivity within the triazole and pyrimidine rings.
| Expected ¹H NMR Data | Expected ¹³C NMR Data |
| Chemical Shift (ppm) | Proton |
| Predicted | Pyrimidine H |
| Predicted | Pyrimidine H |
| Predicted | -NH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For 6-Chloro- scbt.comuni.lunih.govtriazolo[1,5-a]pyrimidin-2-amine, characteristic absorption bands would be expected for the N-H stretching of the amine group, as well as C=N and C=C stretching vibrations within the heterocyclic rings. The C-Cl stretching frequency would also be observable.
| Expected IR Absorption Bands |
| Wavenumber (cm⁻¹) |
| Predicted |
| Predicted |
| Predicted |
| Predicted |
Mass Spectrometry (MS and HRMS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule.
Predicted mass spectrometry data for 6-Chloro- scbt.comuni.lunih.govtriazolo[1,5-a]pyrimidin-2-amine (C₅H₄ClN₅) indicates a monoisotopic mass of 169.01552 Da. uni.lu HRMS analysis would be expected to confirm this precise mass, further validating the compound's identity.
| Predicted Mass Spectrometry Data |
| Adduct |
| [M+H]⁺ |
| [M+Na]⁺ |
| [M-H]⁻ |
| [M]⁺ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of 6-Chloro- scbt.comuni.lunih.govtriazolo[1,5-a]pyrimidin-2-amine would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. This would unambiguously confirm the fused ring system's geometry and the spatial orientation of the chloro and amine substituents. While a crystal structure for this specific compound is not publicly available, analysis of related triazolopyrimidine structures reveals a generally planar ring system.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. For C₅H₄ClN₅, the theoretical elemental composition would be:
| Elemental Analysis Data |
| Element |
| Carbon (C) |
| Hydrogen (H) |
| Chlorine (Cl) |
| Nitrogen (N) |
Close agreement between the experimental and theoretical values would provide strong evidence for the purity and correct elemental composition of the synthesized compound.
Future Research Directions and Emerging Paradigms for 6 Chloro 1 2 3 Triazolo 1,5 a Pyrimidin 2 Amine
Development of Novel Synthetic Routes and Sustainable Methodologies
The advancement of synthetic chemistry is crucial for the efficient and environmentally conscious production of 6-Chloro- researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyrimidin-2-amine and its analogs. While traditional syntheses often involve the condensation of 5-amino-1,2,4-triazoles with 1,3-bifunctional molecules, modern research is focused on developing more sustainable and efficient methodologies. researchgate.net
Future synthetic research is trending towards green chemistry and process optimization. rsc.org This includes the development of one-pot multicomponent reactions and the use of eco-friendly catalysts and solvents, such as employing lemon juice as a natural acidic catalyst in aqueous solutions. rsc.orgresearchgate.netbohrium.com Furthermore, advanced techniques like microwave-mediated synthesis are being established to provide catalyst-free and additive-free routes that can significantly shorten reaction times and improve yields. mdpi.com Other innovative approaches that could be adapted for this compound's synthesis include mechanochemical methods, palladium-catalyzed tandem reactions, and various forms of oxidative cyclization. mdpi.comorganic-chemistry.org
| Sustainable Synthetic Method | Key Advantages | Potential Application |
| Microwave-Mediated Synthesis | Catalyst-free, additive-free, rapid reaction times, high yields. mdpi.com | Direct synthesis from enaminonitriles and benzohydrazides. mdpi.com |
| Green Catalysis | Use of natural, biodegradable catalysts (e.g., lemon juice). rsc.org | Multicomponent reactions in aqueous media. rsc.org |
| Mechanochemical Synthesis | Solvent-free or low-solvent reactions, often with high efficiency. mdpi.com | [3+2] cycloaddition reactions to form the triazole ring. mdpi.com |
| Flow Chemistry | Improved safety, scalability, and process control. | Continuous production for industrial-scale applications. |
Exploration of Undiscovered Biological Targets and Pathways
The researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a multitude of biological targets. nih.govekb.eg Derivatives have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, antiviral, and antiparasitic effects. ekb.eg For 6-Chloro- researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyrimidin-2-amine, a vast potential for new therapeutic applications remains untapped.
Future research will involve systematic screening against diverse biological targets. Given that various TP derivatives act as kinase inhibitors, this compound is a prime candidate for evaluation against panels of kinases such as EGFR, HER-2, and c-Met, which are crucial in cancer signaling pathways. nih.govnih.govju.edu.jorsc.org Other promising, yet unexplored, areas for this specific molecule include:
Epigenetic Targets: Investigating its ability to modulate enzymes involved in epigenetic regulation.
Neurodegenerative Diseases: Screening for activity against targets implicated in central nervous system (CNS) disorders, such as phosphodiesterases. ekb.eg
Infectious Diseases: Evaluating its potential against drug-resistant bacterial strains and parasites like Leishmania and Trypanosoma cruzi. mdpi.com
Tubulin Polymerization: Assessing its interaction with the microtubule network, as some TP analogs have shown a unique mechanism of tubulin inhibition. acs.org
Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, offering powerful tools to accelerate the design and optimization of new compounds. mdpi.com These computational methods can be applied to 6-Chloro- researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyrimidin-2-amine to more rapidly explore its therapeutic potential.
| AI/ML Application | Function in Drug Design |
| Predictive Modeling (QSAR) | Forecasts the biological activity of new derivatives based on their structure. mdpi.com |
| ADME/Tox Prediction | Predicts pharmacokinetic properties and potential toxicity in silico. crimsonpublishers.com |
| De Novo Design | Generates novel molecular structures with desired therapeutic properties. acm.org |
| Virtual Screening | Rapidly screens large virtual libraries to identify potential hits for a target. nih.gov |
Expansion of the Chemical Space through Rational Derivatization
Rational derivatization is a cornerstone of medicinal chemistry used to fine-tune the biological activity, selectivity, and drug-like properties of a lead compound. The 6-Chloro- researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyrimidin-2-amine structure offers several key positions for chemical modification, primarily the 2-amino and 6-chloro groups.
Future work will focus on creating focused libraries of analogs by systematically modifying these positions. Structure-activity relationship (SAR) studies have shown that substituents on the TP core are critical for activity. For example, in one anticancer series, the nature of the group attached to the pyrimidine (B1678525) ring was a key determinant of tubulin-inhibiting potency. acs.org By replacing the chlorine atom with other functional groups (e.g., amines, ethers, carbon-linked groups) and by modifying the 2-amine substituent, researchers can probe interactions within a target's binding site to enhance potency and selectivity. researchgate.net This rational design approach is essential for optimizing the compound for a specific therapeutic purpose, such as developing multi-target anticancer agents. nih.govrsc.org
Potential Contributions to Materials Science and Other Non-Pharmacological Fields
While the primary focus for the TP scaffold has been in pharmacology, its unique chemical properties suggest potential applications in other fields. researchgate.net The nitrogen-rich heterocyclic system of 6-Chloro- researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyrimidin-2-amine makes it an interesting candidate for materials science.
The multiple nitrogen atoms in the fused ring system can act as effective ligands for coordinating with metal ions. mdpi.com This opens up possibilities for designing novel metal-organic frameworks (MOFs) or coordination polymers. Such materials could possess interesting magnetic, luminescent, or catalytic properties. mdpi.com Additionally, the TP scaffold has a history of use in agrochemicals, such as herbicides, and in the photography industry, indicating a breadth of non-pharmacological potential that remains to be explored for this specific derivative. researchgate.net
Q & A
Q. Basic Purification Techniques
- Flash Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 4:1 → 1:1) to separate polar impurities.
- Recrystallization : Ethanol/water mixtures (3:1) at 0°C yield high-purity crystals (>98%) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve halogenated contaminants .
How can computational modeling guide the design of derivatives with improved binding affinity?
Q. Advanced Computational Integration
- Docking Studies : Use AutoDock Vina to screen derivatives against targets (e.g., adenosine receptors). Focus on substituents at the 6-chloro position, which influence steric clashes in binding pockets .
- QSAR Models : Correlate Hammett σ values of substituents (e.g., electron-withdrawing Cl) with IC₅₀ data to predict activity trends .
- MD Simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns) to prioritize synthetic targets .
What are the key challenges in confirming regioselectivity during triazole ring formation?
Advanced Mechanistic Analysis
Regioselectivity depends on:
- Precursor Basicity : Electron-deficient pyrimidines favor cyclization at N1 over N3.
- Reagent Choice : BSA promotes intramolecular cyclization via silylation of intermediates, reducing side products .
- Monitoring : Use LC-MS to track intermediate formation (e.g., m/z 273.73 for [M+H]⁺) and adjust reaction time (12–16 hrs) .
How do structural modifications at the 2-amine position affect biological activity?
Q. Advanced Structure-Activity Relationship (SAR)
- Acylation : Adding hydrophobic groups (e.g., cycloheptyl carboxamide) enhances blood-brain barrier penetration (logP >3.5) but reduces aqueous solubility .
- Electron-Withdrawing Substituents : Nitro or trifluoromethyl groups at the 2-position increase kinase inhibition (e.g., CK1δ IC₅₀ <50 nM) .
- Heterocycle Fusion : Pyrazolo-triazolo hybrids (e.g., compound 27 in ) show improved anti-inflammatory activity via TNF-α suppression.
What spectroscopic techniques are critical for validating the compound’s purity and structure?
Q. Basic Characterization Workflow
- ¹H/¹³C NMR : Confirm amine (δ 6.8–7.2 ppm) and triazole (δ 8.9–9.1 ppm) protons. Chlorine induces deshielding in adjacent carbons (δ 145–150 ppm) .
- FT-IR : Detect N-H stretching (3350–3450 cm⁻¹) and C-Cl vibrations (650–750 cm⁻¹) .
- XRD : Validate planar triazolopyrimidine core (bond angles: 117–123°) and intermolecular H-bonding (N-H⋯N distances: 2.8–3.0 Å) .
How can researchers address discrepancies in reported biological activities across studies?
Q. Advanced Data Contradiction Analysis
- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays).
- Metabolite Screening : Use LC-MS/MS to identify active metabolites (e.g., dechlorinated derivatives) that may contribute to reported variances .
- Cell Line Validation : Ensure target receptors (e.g., CB2 in ) are expressed at comparable levels across studies.
What strategies stabilize the compound under physiological conditions for in vivo studies?
Q. Advanced Formulation Design
- Prodrug Approach : Mask the 2-amine as a pivaloyl ester to enhance plasma stability (t₁/₂ >6 hrs) .
- Nanocarriers : Encapsulate in PEGylated liposomes (size: 100–150 nm) to reduce renal clearance .
- pH Adjustment : Lyophilize at pH 4–5 (acetate buffer) to prevent hydrolysis of the triazole ring .
How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?
Q. Advanced Mechanistic Chemistry
- Suzuki-Miyaura : The 6-chloro group acts as a leaving site; Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids (yield: 60–80%) .
- Buchwald-Hartwig : Palladium/XPhos systems enable C-N bond formation at the 2-amine, but steric hindrance requires high temps (100–120°C) .
- DFT Insights : LUMO density at C6 (−3.2 eV) favors nucleophilic attack, while HOMO localization on the triazole ring (−6.8 eV) dictates electrophilic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
